molecular formula C21H36O5 B564954 Misoprostol Acid D5

Misoprostol Acid D5

Cat. No.: B564954
M. Wt: 373.5 g/mol
InChI Key: CNWGPXZGIIOYDL-CTASGXJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Misoprostol Acid D5 is a deuterium-labeled version of Misoprostol Acid . Misoprostol Acid is an active metabolite of Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1). It is extensively absorbed and undergoes rapid de-esterification to Misoprostol Acid in the gastrointestinal tract after oral administration .


Synthesis Analysis

This compound contains five deuterium atoms at the 16 methyl, 17, and 17’ positions . It is intended for use as an internal standard for the quantification of Misoprostol (free acid) by GC- or LC- mass spectrometry (MS) . The preparation of Misoprostol involves a cuprate coupling of the vinyl cuprate .


Molecular Structure Analysis

The molecular formula of this compound is C21H31D5O5 . The structure includes a cyclopentane ring and several functional groups, including hydroxyl and carboxyl groups .


Chemical Reactions Analysis

This compound, like Misoprostol, is extensively absorbed and undergoes rapid de-esterification to Misoprostol Acid in the gastrointestinal tract after oral administration .


Physical and Chemical Properties Analysis

This compound is a pale yellow oil . Its molecular weight is 373.54 .

Scientific Research Applications

  • LC-MS/MS Method Development for Misoprostol Acid Determination : A study developed a sensitive LC-MS/MS method for determining misoprostol acid in human plasma, using Misoprostol Acid D5 as an internal standard. This method supports pharmacokinetic studies of misoprostol acid in plasma after oral administration (Y. Park et al., 2015).

  • Gastrointestinal Protective Effects : Research has shown that misoprostol provides protective effects against gastrointestinal damage, such as in cases of acetic acid-induced colitis in rats (R. Fedorak et al., 1990).

  • Gastroduodenal Injury Prevention : A study indicated that misoprostol reduces gastroduodenal injury caused by aspirin consumption, as evidenced in an endoscopic study (G. Jiranek et al., 1989).

  • Therapeutic Efficacy in Peptic Ulcer Disease : Misoprostol has been extensively reviewed for its pharmacodynamic and pharmacokinetic properties, and its efficacy in treating peptic ulcer disease (J. Monk & S. Clissold, 1987).

  • Applications in Obstetrics and Gynecology : Misoprostol is recognized for its uterotonic and cervical-ripening actions, making it a significant drug in obstetrics and gynecology for medical abortion, labor induction, and postpartum hemorrhage management (A. Goldberg et al., 2001).

  • Effect on Nocturnal Gastric Secretion : Misoprostol has been shown to inhibit nocturnal gastric secretion in normal human volunteers, suggesting its potential as a therapeutic agent for peptic ulcer treatment (K. Akdamar et al., 1982).

  • Pharmacokinetics with Different Administration Routes : A study compared the pharmacokinetics of misoprostol administered orally and vaginally, highlighting significant differences that may affect clinical efficacy (M. Zieman et al., 1997).

  • Validated Method for Misoprostol Acid Determination : A sensitive method for determining misoprostol acid in whole blood samples was developed, showcasing its applicability in forensic toxicology (S. Simões et al., 2012).

  • Misoprostol Discovery, Development, and Applications : The discovery and development of misoprostol, along with its clinical applications, have been thoroughly reviewed, illustrating its significance in various medical fields (P. Collins, 1990).

  • Misoprostol Therapeutics Revisited : An extensive overview of misoprostol's therapeutic applications reveals its role in various conditions, ranging from gastrointestinal protective activities to utility in hepatotoxicity and asthma management (N. Davies et al., 2001).

  • Effect on Fat Malabsorption in Cystic Fibrosis : Misoprostol has been evaluated for its effect on reducing fat malabsorption in patients with cystic fibrosis (P. Robinson et al., 1988).

  • Misoprostol Preclinical Pharmacology : Preclinical studies on misoprostol indicate its effectiveness as a gastric antisecretory agent and its protective actions against gastric and intestinal damage (R. F. Bauer, 1985).

  • Misoprostol's Effect on Gastric Acid and Mucus Secretion : Research demonstrates misoprostol's significant inhibitory effect on gastric acid secretion and its stimulatory effect on mucus secretion in humans (D. E. Wilson et al., 1986).

  • Crystal Structure of Misoprostol with Prostaglandin E2 Receptor : The crystal structure of misoprostol bound to the labor-inducing prostaglandin E2 receptor was resolved, providing insights into its action in labor induction (Martin Audet et al., 2018).

  • Synthesis and Isomerization of Misoprostol : A study detailed the synthesis of misoprostol and the intramolecular isomerization of its forms using a specific compound, highlighting advances in its chemical development (Nagarjuna Reddy Guttikonda et al., 2022).

Mechanism of Action

Target of Action

Misoprostol Acid D5, like its parent compound Misoprostol, is a synthetic prostaglandin E1 (PGE1) analogue . It primarily targets the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, they are involved in increasing the strength and frequency of contractions and decreasing cervical tone .

Mode of Action

This compound interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation leads to a reduction in gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased, along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the formation of gastric lesions in rats, inhibit superoxide generation in human neutrophils, and relax fetal rabbit ductus arteriosus . These effects are mediated by EP2, EP3, and EP4 receptors .

Pharmacokinetics

This compound, like Misoprostol, is extensively absorbed and undergoes rapid de-esterification to the active free acid in the gastrointestinal tract after oral administration . The peak concentration is achieved about 30 minutes after sublingual and oral administration . Following vaginal administration, it takes 75 minutes . The bioavailability of Misoprostol is affected by the liver’s first-pass effect, which reduces the bioavailability of the drug when administered orally .

Result of Action

The primary result of this compound’s action is the prevention and treatment of NSAID-induced gastric ulcers . It is also used to manage miscarriages, prevent postpartum hemorrhage, and for first-trimester abortions . In rare cases, uterine rupture may occur .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can significantly impact the drug’s efficacy and duration of action . Vaginal and sublingual routes result in greater efficacy and extended duration of action because these routes of administration allow the drug to bypass the liver’s first-pass effect .

Safety and Hazards

Misoprostol can cause birth defects, premature birth, uterine rupture, miscarriage, or incomplete miscarriage and dangerous uterine bleeding . It should not be used during pregnancy unless it is being used for pregnancy-related conditions . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

Misoprostol Acid D5, like Misoprostol, interacts with prostaglandin receptors in the stomach and uterus . The stimulation of these receptors reduces gastric acid secretion, while in the uterus and cervix, it can increase the strength and frequency of contractions . This compound is expected to have similar interactions due to its structural similarity to Misoprostol Acid .

Cellular Effects

This compound, through its parent compound Misoprostol, has been shown to have various effects on cells. In the stomach, it reduces gastric acid secretion . In the uterus and cervix, Misoprostol can increase the strength and frequency of contractions . It’s also used for non-steroidal anti-inflammatory drug-induced (NSAID) gastric ulcers .

Molecular Mechanism

Misoprostol, and by extension this compound, is a synthetic analogue of prostaglandin E1 (PGE1). It binds to myometrial cells causing strong myometrial contractions leading to expulsion of tissue . This agent also causes cervical ripening with softening and dilation of the cervix .

Temporal Effects in Laboratory Settings

This compound, like Misoprostol, is rapidly absorbed and eliminated . After oral administration, the peak plasma concentration is achieved in about 30 minutes . The drug undergoes extensive and rapid first-pass metabolism (de-esterification) to form Misoprostol Acid .

Dosage Effects in Animal Models

In horses, a single dose of Misoprostol (5 μg/kg) administered orally or rectally showed that Misoprostol was rapidly absorbed and eliminated regardless of the route of administration . Systemic exposure varied with the route of administration .

Metabolic Pathways

Misoprostol is rapidly and almost completely absorbed from the gastrointestinal tract. The drug undergoes extensive and rapid first-pass metabolism (de-esterification) to form Misoprostol Acid . Following a single dose of 400 μg oral Misoprostol, the plasma Misoprostol level increases rapidly and peaks at about 30 minutes .

Properties

IUPAC Name

7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1/i2D3,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWGPXZGIIOYDL-CTASGXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(C([2H])([2H])CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Misoprostol Acid D5 used in the analysis of Misoprostol Acid in human plasma?

A1: this compound serves as an internal standard (IS) in the LC-MS/MS method described in the research. [, ] Internal standards are crucial in analytical chemistry, particularly for quantitative analysis in complex matrices like plasma. Using a stable isotope-labeled analog like this compound offers several advantages:

    Q2: What is the reported sensitivity of the developed LC-MS/MS method for Misoprostol Acid quantification?

    A2: The research highlights the high sensitivity of the developed method, achieving a lower limit of quantification (LLOQ) of 10 pg/mL for Misoprostol Acid in human plasma. [, ] This means the method can accurately and reliably quantify Misoprostol Acid at very low concentrations, which is essential for pharmacokinetic studies where drug concentrations can be low.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.